REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[C-:12]#[N:13].[K+]>O.CCO>[C:12]([CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)#[N:13] |f:1.2,3.4|
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Name
|
|
Quantity
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25.26 g
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Type
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reactant
|
Smiles
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BrCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[K+]
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Name
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H2O EtOH
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Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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O.CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to 75°-80° C. for four hours
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Duration
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4 h
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Type
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CUSTOM
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Details
|
The cooled reaction
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Type
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CONCENTRATION
|
Details
|
was partially concentrated
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Type
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ADDITION
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Details
|
H2O added
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Type
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EXTRACTION
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Details
|
extracted 1× with EtOAc
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Type
|
FILTRATION
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Details
|
After acidification of the aqueous layer, the resulting precipitate was filtered
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Type
|
WASH
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Details
|
washed well with H2O
|
Type
|
CUSTOM
|
Details
|
to yield 13.6 g
|
Type
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EXTRACTION
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Details
|
4 EtOAc extractions of the filtrate
|
Type
|
CUSTOM
|
Details
|
yielded an additional 2.7 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the combined solids from H2O/EtOH using activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtering through Celite
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |